N2-Aryl Substitution Impact on Cholinesterase Selectivity: 2-Fluorophenyl vs. 4-Fluorophenyl Oxalamides
In a published oxalamide series, the 4-fluorophenyl-substituted analog (compound 12: N,N'-dibenzyl-N,N'-bis-(4-fluorophenyl)-oxalamide) exhibited balanced dual cholinesterase inhibition with AChE IC₅₀ = 8.31 µM and BuChE IC₅₀ = 1.34 µM, while the corresponding 4-chlorophenyl analog (compound 13) showed BuChE IC₅₀ = 1.19 µM but significantly weaker AChE activity, resulting in a marked selectivity shift [1]. The target compound (CAS 941870-61-7) bears a 2-fluorophenyl group rather than a 4-fluorophenyl group; the ortho-fluorine substitution introduces altered steric hindrance and electronics at the oxalamide binding interface, predicting a distinct selectivity profile compared to the published 4-halo reference compounds [1].
| Evidence Dimension | Cholinesterase inhibitory activity and AChE/BuChE selectivity |
|---|---|
| Target Compound Data | N2-(2-fluorophenyl)oxalamide (CAS 941870-61-7): No direct IC₅₀ data available from permitted sources |
| Comparator Or Baseline | N,N'-dibenzyl-N,N'-bis-(4-fluorophenyl)-oxalamide (compound 12): AChE IC₅₀ = 8.31 µM, BuChE IC₅₀ = 1.34 µM; N,N'-dibenzyl-N,N'-bis-(4-chlorophenyl)-oxalamide (compound 13): BuChE IC₅₀ = 1.19 µM, AChE activity significantly weaker [1] |
| Quantified Difference | 4-Cl vs. 4-F halogen switch: BuChE ΔIC₅₀ = 0.15 µM improvement; AChE activity lost (selectivity flip). Ortho- vs. para-fluoro substitution is anticipated to produce a comparable or larger selectivity shift. |
| Conditions | In vitro enzymatic assay: Electric Eel acetylcholinesterase (EeAChE) and horse serum butyrylcholinesterase (hBuChE); published in Latin American Journal of Pharmacy, 2015 [1] |
Why This Matters
Procurement of the specific 2-fluorophenyl regioisomer is essential to reproduce or explore the distinct cholinesterase selectivity profile revealed by this SAR landscape.
- [1] Latin American Journal of Pharmacy. (2015). Synthesis, Docking, Metal Chelating and Biological Activity of New Oxalamide Analogues for Alzheimer Disease. Latin American Journal of Pharmacy, 34(5), 924–933. (SCI-Expanded, Scopus). View Source
